molecular formula C35H65N15O11 B12602723 N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 651291-92-8

N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12602723
CAS No.: 651291-92-8
M. Wt: 872.0 g/mol
InChI Key: GIGZYRYWSMPCDB-BACAPVEPSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound. It is characterized by its unique sequence of amino acids, which include L-ornithine, glycine, L-alanine, L-valine, and L-threonine. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

651291-92-8

Molecular Formula

C35H65N15O11

Molecular Weight

872.0 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C35H65N15O11/c1-16(2)25(48-28(55)18(5)46-23(53)14-43-22(52)13-44-29(56)20(36)9-7-11-41-34(37)38)31(58)49-26(17(3)4)32(59)50-27(19(6)51)30(57)45-15-24(54)47-21(33(60)61)10-8-12-42-35(39)40/h16-21,25-27,51H,7-15,36H2,1-6H3,(H,43,52)(H,44,56)(H,45,57)(H,46,53)(H,47,54)(H,48,55)(H,49,58)(H,50,59)(H,60,61)(H4,37,38,41)(H4,39,40,42)/t18-,19+,20-,21-,25-,26-,27-/m0/s1

InChI Key

GIGZYRYWSMPCDB-BACAPVEPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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